![molecular formula C24H24N4O3 B302266 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302266.png)
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide, also known as AC-262,356, is a selective androgen receptor modulator (SARM). It was developed to treat muscle wasting and osteoporosis, and has gained popularity in the bodybuilding community due to its ability to increase muscle mass and strength without the negative side effects associated with anabolic steroids.
Mécanisme D'action
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide works by binding to androgen receptors in muscle and bone tissue. This causes an increase in protein synthesis and muscle growth, while also preventing muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and strength in animal models, without the negative side effects associated with anabolic steroids. It also has a positive effect on bone density, making it a potential treatment for osteoporosis. It has been shown to selectively target androgen receptors in specific tissues, without affecting other organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its selective targeting of androgen receptors in specific tissues. This allows for more precise studies on the effects of androgens on muscle and bone tissue. However, one limitation is the potential for off-target effects, as with any experimental compound.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide. Future studies may focus on its use in hormone replacement therapy, as well as its potential to treat muscle wasting and osteoporosis in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-chloro-2-nitrophenol with 2-aminoacetophenone to form 2-(4-chloro-2-nitrophenoxy)acetophenone. This compound is then reacted with hydrazine hydrate to form 2-(4-chloro-2-nitrophenoxy)acetohydrazide. The final step involves the reaction of 2-(4-chloro-2-nitrophenoxy)acetohydrazide with 3,4-dimethylphenylacetyl chloride to form this compound.
Applications De Recherche Scientifique
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to increase muscle mass and strength in animal models, and has the potential to treat muscle wasting and osteoporosis in humans. It has also been studied for its potential use in hormone replacement therapy, as it selectively targets androgen receptors in specific tissues without affecting other organs.
Propriétés
Formule moléculaire |
C24H24N4O3 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[4-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-17-8-11-21(14-18(17)2)26-23(29)16-31-22-12-9-19(10-13-22)15-25-28-24(30)27-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,26,29)(H2,27,28,30)/b25-15- |
Clé InChI |
ZHYVAWJOCATELZ-MYYYXRDXSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)NC3=CC=CC=C3)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



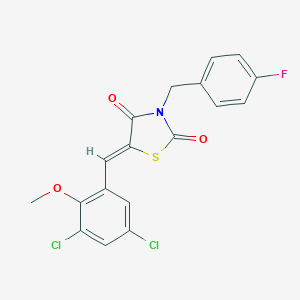
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
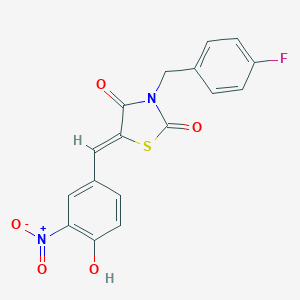
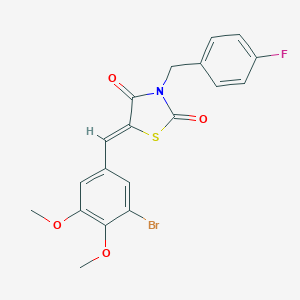
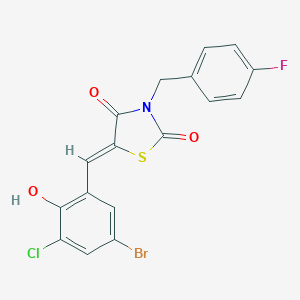
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)
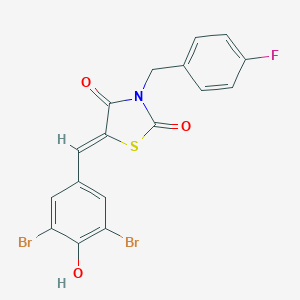


![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)
